Tiazolidinas tiocetonas
Thiazolidinethiones are a class of heterocyclic compounds with unique chemical properties and diverse applications. These molecules feature a thiazolidine ring system attached to a sulfur atom, typically as an -S- group. Thiazolidinethiones exhibit significant biological activity, including antioxidant, anti-inflammatory, and antimicrobial properties. They have attracted considerable attention in pharmaceutical research for their potential use in developing new drugs against various diseases.
Structurally, thiazolidinethiones can be synthesized through various methods, such as the Michael addition of acrylamides to thiosemicarbazide derivatives or the ring-closure reaction between a thiol and an isothiocyanate. Their synthetic versatility allows for the introduction of different functional groups, which can further enhance their biological activities.
In terms of applications, thiazolidinethiones have shown promise in the treatment of inflammatory conditions, oxidative stress-related disorders, and certain microbial infections. Additionally, they are explored for their potential as chelating agents due to their ability to form complexes with metal ions.
Overall, thiazolidinethiones represent a promising area in chemical research, offering both fundamental insights into heterocyclic chemistry and practical applications in medicinal chemistry.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
![]() |
890590-75-7 | C6H7NOS2 | |
![]() |
(R)-4-Isopropylthiazolidine-2-thione | 110199-16-1 | C6H11NS2 |
![]() |
2-Mercaptothiazoline | 96-53-7 | C3H5NS2 |
![]() |
BTR-1 | 18331-34-5 | C12H11NOS2 |
![]() |
5-thioxo-2-Thiazolidinone | 288155-31-7 | C3H3NOS2 |
![]() |
2-Thiazolidinethione,4-ethyl- | 1437-91-8 | C5H9NS2 |
![]() |
4-methyl-1,3-thiazolidine-2-thione | 1437-89-4 | C4H7NS2 |
![]() |
2-Thiazolidinethione, 3-hydroxy-4-methyl- | 61266-19-1 | C4H7NOS2 |
![]() |
3-Methylthiazolidine-2-thione | 1908-87-8 | C4H7NS2 |
![]() |
3-Allylrhodanine | 1457-47-2 | C6H7NOS2 |
Literatura Relacionada
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
Fornecedores recomendados
-
Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Nanjing Jubai BiopharmFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises
Produtos recomendados